1-[(4-fluorophenyl)methyl]-3-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)urea
CAS No.: 2034290-22-5
Cat. No.: VC11792053
Molecular Formula: C21H17FN4O
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034290-22-5 |
|---|---|
| Molecular Formula | C21H17FN4O |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3-(2-imidazo[1,2-a]pyridin-2-ylphenyl)urea |
| Standard InChI | InChI=1S/C21H17FN4O/c22-16-10-8-15(9-11-16)13-23-21(27)25-18-6-2-1-5-17(18)19-14-26-12-4-3-7-20(26)24-19/h1-12,14H,13H2,(H2,23,25,27) |
| Standard InChI Key | WCFXDITZCUUGFL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)NCC4=CC=C(C=C4)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)NCC4=CC=C(C=C4)F |
Introduction
The compound 1-[(4-fluorophenyl)methyl]-3-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)urea is a complex organic molecule that combines elements of urea with imidazo[1,2-a]pyridine and a fluorophenyl group. This compound is not directly referenced in the provided search results, so we will synthesize information from related compounds and principles of medicinal chemistry to understand its potential properties and applications.
Chemical Formula and Molecular Weight
-
Chemical Formula: CHFNO
-
Molecular Weight: Approximately 414 g/mol (estimated based on similar compounds)
Synthesis and Preparation
The synthesis of such a compound would likely involve a multi-step process, starting with the preparation of the imidazo[1,2-a]pyridine core and the 4-fluorophenylmethyl group. These components would then be integrated into a urea structure through condensation reactions.
Synthetic Steps
-
Preparation of Imidazo[1,2-a]pyridine: This can be achieved through the reaction of picolines with hydrazonoyl chlorides .
-
Synthesis of 4-Fluorophenylmethyl Group: This can be prepared from commercially available 4-fluorobenzyl chloride.
-
Urea Formation: The final step involves reacting the imidazo[1,2-a]pyridine derivative with the 4-fluorophenylmethyl isocyanate to form the urea.
Biological Activity and Potential Applications
Given the components of this compound, it may exhibit biological activities similar to those of related compounds. The imidazo[1,2-a]pyridine part is known for its anti-cancer properties, particularly in inhibiting cell proliferation pathways . The urea backbone can enhance the compound's ability to interact with biological targets through hydrogen bonding.
Potential Applications
-
Anti-Cancer Agent: The compound could potentially inhibit cancer cell growth by targeting pathways like PI3K/AKT/mTOR.
-
Pharmacokinetic Properties: The fluorophenyl group may improve the compound's solubility and bioavailability.
Data Table: Potential Biological Activities
| Compound Component | Potential Biological Activity |
|---|---|
| Imidazo[1,2-a]pyridine | Anti-cancer, PI3K/AKT/mTOR inhibition |
| Urea Backbone | Hydrogen bonding, improved bioavailability |
| 4-Fluorophenyl Group | Enhanced lipophilicity, improved solubility |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume